Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-
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Overview
Description
Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- is a chemical compound with the molecular formula C16H33NO3. It is also known by other names such as N,N-bis(2-hydroxyethyl)dodecanamide and has a molecular weight of 287.4381 . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- typically involves the reaction of dodecanoic acid with diethanolamine. The reaction is carried out under controlled conditions, often involving heating and the use of catalysts to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amides or alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions with other chemical reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amides or alcohols .
Scientific Research Applications
Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the study of cell membrane interactions and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.
Industry: Utilized in the production of personal care products, detergents, and lubricants due to its surfactant properties
Mechanism of Action
The mechanism of action of Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with proteins, potentially altering their structure and function .
Comparison with Similar Compounds
Similar Compounds
Lauramide DEA: Similar in structure but lacks the bis(2-hydroxyethyl) group.
Coco diethanolamide: Derived from coconut oil and has similar surfactant properties.
Lauric acid diethanolamide: Another related compound with similar applications
Uniqueness
Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- is unique due to its specific chemical structure, which imparts distinct properties such as enhanced solubility and stability. These characteristics make it particularly valuable in applications requiring high-performance surfactants and emulsifiers .
Properties
CAS No. |
66161-66-8 |
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Molecular Formula |
C19H40N2O4 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
3-(dodecanoylamino)-N,N-bis(2-hydroxyethyl)propan-1-amine oxide |
InChI |
InChI=1S/C19H40N2O4/c1-2-3-4-5-6-7-8-9-10-12-19(24)20-13-11-14-21(25,15-17-22)16-18-23/h22-23H,2-18H2,1H3,(H,20,24) |
InChI Key |
CIUUDZFUNINMNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCC[N+](CCO)(CCO)[O-] |
Origin of Product |
United States |
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